molecular formula C18H15BrN2O3S B2829178 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 896010-62-1

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

Cat. No.: B2829178
CAS No.: 896010-62-1
M. Wt: 419.29
InChI Key: YGFVDGVEQOCPCG-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a synthetic compound that has garnered attention in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a thiazole ring, a bromophenyl group, and a dimethoxybenzamide moiety. The unique structure of this compound makes it a potential candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like recrystallization and chromatography.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a bromophenyl group and a dimethoxybenzamide moiety enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3S/c1-23-15-5-3-4-13(16(15)24-2)17(22)21-18-20-14(10-25-18)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFVDGVEQOCPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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